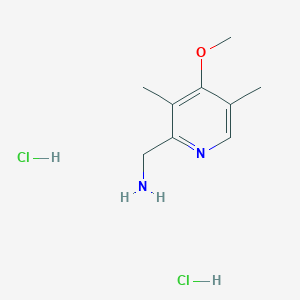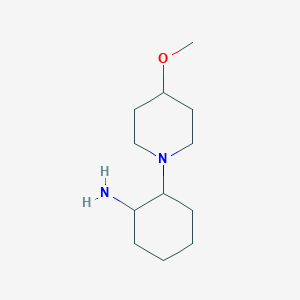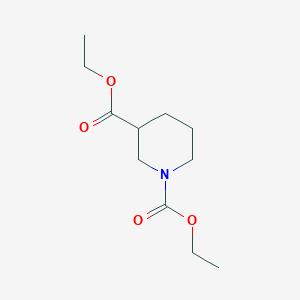
Diethyl piperidine-1,3-dicarboxylate
説明
Diethyl piperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with two ethyl ester groups attached at the 1 and 3 positions .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 303.4±35.0 °C and a predicted density of 1.114±0.06 g/cm3 .科学的研究の応用
1. Chemical Synthesis and Derivative Formation
Diethyl piperidine-1,3-dicarboxylate is utilized in chemical syntheses, forming various derivatives through reactions with other compounds. For instance, the reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with piperidine in the presence of copper(II) acetate yields 6-aminoazulene derivatives, demonstrating its role in creating structurally complex molecules (Kikuchi, Maki, & Saito, 1978).
2. Neuropharmacological Research
This compound is significant in neuropharmacology, especially in studying neurotoxic effects. For example, a study explored the neurotoxic properties of various piperidine dicarboxylates, including this compound, in relation to their interactions with neuronal receptors (Foster, Collins, & Schwarcz, 1983).
3. Crystallography and Material Science
In the field of crystallography and material science, this compound derivatives have been synthesized and analyzed for their crystal structures, providing insights into molecular interactions and packing. One study focused on the synthesis and characterization of such derivatives, highlighting the role of non-covalent interactions in their structural formation (Shashi, Prasad, & Begum, 2020).
4. Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for developing pharmacologically active compounds. It has been used to synthesize orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are crucial in drug discovery (Košak, Brus, & Gobec, 2014).
5. Development of Novel Therapeutic Agents
Research on this compound also extends to the development of novel therapeutic agents for tropical diseases and HIV. Compounds derived from it have shown promise in inhibiting the replication of pathogens like Trypanosoma brucei brucei and Plasmodium falciparum, as well as HIV-1 (Goebel et al., 2008).
6. Exploration of Neuronal Functions
The compound's relevance in neuroscience is further emphasized by studies investigating its effects on neuronal functions. For instance, its potential role in the regulation of behavior and its distribution in the brain has been a subject of interest in psychiatric research (Abood, Rinaldi, & Eagleton, 1961).
特性
IUPAC Name |
diethyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-6-5-7-12(8-9)11(14)16-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOSOUCNZVECLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655991 | |
| Record name | Diethyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146894-86-1 | |
| Record name | Diethyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



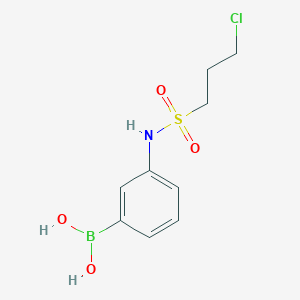

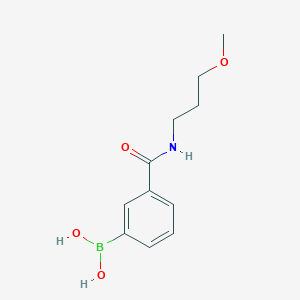



![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
